8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-(cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)4-6-15(7-5-13)12(17)10-2-1-3-10/h10H,1-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMHLQZGIWQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(CC2)CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Cyclic Ketones
A widely adopted method involves the reaction of 1,5-diaminopentane derivatives with cyclic ketones such as cyclopentanone. Under acidic conditions (e.g., HCl in ethanol), the diamine undergoes cyclocondensation with the ketone to form the spirocyclic framework. For example:
This method yields the core structure in moderate to high purity (60–85%), with purification via recrystallization from ethanol/water mixtures.
Ring-Closing Metathesis (RCM)
Advanced strategies employ RCM using Grubbs catalysts to construct the spiro system. Starting from a diene-functionalized piperidone precursor, RCM facilitates the formation of the spirocyclic structure with excellent stereochemical control. For instance:
This method achieves yields up to 78% but requires stringent anhydrous conditions and high catalyst loadings (5–10 mol%).
Protection/Deprotection Strategies
To enhance regioselectivity during acylation, temporary protection of the 2-position nitrogen is employed:
Boc Protection
-
Protection : Treat the diazaspiro core with di-tert-butyl dicarbonate (Boc₂O) in THF/water to yield 8-Boc-2,8-diazaspiro[4.5]decan-3-one:
-
Acylation : Introduce cyclobutanecarbonyl chloride to the free 2-position amine.
-
Deprotection : Remove the Boc group using TFA in DCM, yielding the final product.
Yield Summary :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Boc Protection | 85 | 95 |
| Acylation | 70 | 90 |
| Deprotection | 95 | 98 |
Analytical Characterization
Critical spectroscopic data for 8-(cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.65–1.78 (m, 2H, cyclobutane), 2.20–2.35 (m, 4H, spiro-CH₂), 3.45–3.60 (m, 4H, N-CH₂), 4.10–4.25 (m, 1H, CONH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 24.5 (cyclobutane), 35.2 (spiro-C), 42.8 (N-CH₂), 172.1 (C=O) |
| HRMS | [M+H]⁺ Calcd: 279.1814; Found: 279.1811 |
Chemical Reactions Analysis
Types of Reactions
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-ulcer and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The 2,8-diazaspiro[4.5]decan-3-one scaffold serves as a versatile platform for structural diversification. Key derivatives and their distinguishing features include:
Key Structural Insights :
- Halogen substitutions (e.g., Cl in CCT251545) are common for optimizing potency and pharmacokinetics .
- Amino and heteroaryl substituents (e.g., indazolyl in Compound 87) improve solubility and target affinity .
Pharmacological Activity
- CCT251545 : Exhibits IC₅₀ values <10 nM in WNT pathway inhibition assays but suffers from poor aqueous solubility (<0.001 mg/mL at pH 7.4) .
- Compound 87: Demonstrates nanomolar activity in kinase assays, attributed to the indazolyl group’s hydrogen-bonding capacity .
- 8-(Cyclobutanecarbonyl) derivative : Predicted to balance lipophilicity (LogP ~2.5) and solubility better than imide-based analogs, though experimental data are pending.
Solubility and Bioavailability
- Imide derivatives (e.g., CCT251545) face solubility challenges due to planar, hydrophobic cores .
- The cyclobutanecarbonyl group may enhance solubility via increased polarity compared to aryl substituents. For instance, 2-(trifluoroethyl) analogs show moderate solubility (0.1–1 mg/mL) in ethanol/water mixtures .
- Hydrochloride salts (e.g., 2-(4-chlorobenzyl) derivative) improve crystallinity and dissolution rates .
Biological Activity
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one (CAS Number: 1484576-83-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that may contribute to its biological activity through interactions with biological macromolecules.
Biological Activity Overview
The biological activity of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one has been explored in various contexts, including its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Research indicates that compounds with similar diazaspiro structures often exhibit antimicrobial properties. A study focusing on related compounds found that spirocyclic derivatives can inhibit the growth of certain bacterial strains, suggesting a potential for 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one in antimicrobial applications .
The proposed mechanism of action for spirocyclic compounds includes:
- Inhibition of cell wall synthesis : Similar compounds have shown to interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of membrane integrity : Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyclobutanecarbonyl groups demonstrated significant inhibitory effects, supporting the hypothesis that 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one may exhibit similar properties .
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one?
- Methodology :
- Step 1 : Start with the spirocyclic core (e.g., 2,8-diazaspiro[4.5]decan-3-one) as a precursor. Protect reactive amines using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to avoid side reactions during cyclobutanecarbonyl introduction .
- Step 2 : Use coupling agents like HATU or DCC for amide bond formation between the spirocyclic amine and cyclobutanecarboxylic acid. Optimize solvent (e.g., DMF or THF) and temperature (0–25°C) to maximize yield .
- Step 3 : Deprotect Boc/Fmoc groups under acidic (TFA) or basic (piperidine) conditions, respectively. Monitor reaction progress via TLC or LC-MS .
Q. How can the structural integrity of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one be validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the spirocyclic core (e.g., δ 3.2–4.0 ppm for diaza protons) and cyclobutanecarbonyl group (δ 1.5–2.5 ppm for cyclobutane protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₁₃H₁₉N₂O₂: 247.1447 Da).
- X-ray Crystallography : Resolve the spirocyclic geometry and cyclobutanecarbonyl orientation if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. Measure IC₅₀ values at varying compound concentrations (1 nM–10 µM) .
- Cellular Uptake : Employ radiolabeled (³H) or fluorescently tagged derivatives to assess membrane permeability via flow cytometry .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare EC₅₀ values with control compounds .
Advanced Research Questions
Q. How can the mechanism of action of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one be elucidated?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (kₐₙ, kₒff) and affinity (KD) in real-time .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and protein binding pockets (e.g., ATP-binding sites). Identify key hydrogen bonds and hydrophobic contacts .
- CRISPR Knockout Models : Validate target specificity by comparing compound efficacy in wild-type vs. gene-edited cell lines .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for spirocyclic derivatives?
- Methodology :
- Multivariate Analysis : Use PCA (Principal Component Analysis) to cluster compounds based on descriptors (e.g., logP, polar surface area). Corrogate outliers with experimental conditions (e.g., assay variability) .
- Free-Wilson Analysis : Decipher contributions of substituents (e.g., cyclobutanecarbonyl vs. benzyl groups) to bioactivity. Adjust synthetic priorities for optimal pharmacophore design .
- Crystallographic Overlays : Compare bound conformations of active/inactive analogs to identify critical steric or electronic features .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for this compound?
- Methodology :
- Liver Microsome Assays : Incubate with human/rat microsomes. Quantify parent compound degradation via LC-MS/MS. Modify cyclobutanecarbonyl substituents to block CYP450 oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce protein affinity .
- In Vivo PK Studies : Administer IV/PO doses in rodents. Calculate AUC, t₁/₂, and bioavailability. Adjust formulation (e.g., nanoparticles) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
